molecular formula C14H12O B068949 2,3-Epoxy-1,2,3,4-tetrahydroanthracene CAS No. 176236-88-7

2,3-Epoxy-1,2,3,4-tetrahydroanthracene

Cat. No.: B068949
CAS No.: 176236-88-7
M. Wt: 196.24 g/mol
InChI Key: VYFQNEPGUNYZJV-UHFFFAOYSA-N
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Description

2,3-Epoxy-1,2,3,4-tetrahydroanthracene (CAS 176236-88-7) is a chiral epoxide building block of high value in organic synthesis and methodological research. With a molecular formula of C 14 H 12 O and a molecular weight of 196.25 g/mol . This compound serves as a key intermediate for the synthesis of chiral arene oxides and other oxygenated derivatives of anthracene in high optical yield . Its structure incorporates a reactive epoxide ring fused to a partially hydrogenated anthracene system, making it a versatile precursor for the development of functionalized anthracene derivatives, which are of significant interest in the synthesis of pharmaceutical chemicals and natural products . Researchers utilize this compound in stereoselective synthesis and as a model substrate in the development of new chromatographic resolution methods for enantiomers . The compound has a calculated density of approximately 1.225 g/cm³ and a high calculated boiling point of around 364°C . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1,3,5,7,9-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-2-4-10-6-12-8-14-13(15-14)7-11(12)5-9(10)3-1/h1-6,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFQNEPGUNYZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CC3=CC4=CC=CC=C4C=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Meta-Chloroperoxybenzoic Acid (mCPBA) as the Preferred Reagent

mCPBA is the reagent of choice due to its high reactivity and selectivity. The reaction is typically conducted in dichloromethane (DCM) at temperatures between 0°C and 25°C to minimize side reactions such as over-oxidation or ring-opening. A stoichiometric ratio of 1:1 (THA:mCPBA) is employed, yielding the epoxy derivative in 70–85% purity after column chromatography. The mechanism involves the formation of an oxonium ion intermediate, followed by nucleophilic attack by the peracid’s oxygen.

Table 1: Representative Reaction Conditions for mCPBA-Mediated Epoxidation

ParameterValueSource
SolventDichloromethane
Temperature0–25°C
Reaction Time4–12 hours
mCPBA Purity70–75% (technical grade)
Yield (Isolated)65–78%

Alternative Peracids and Their Limitations

While mCPBA dominates, other peracids like peracetic acid and trifluoroperacetic acid have been explored. However, these alternatives often require harsher conditions (e.g., elevated temperatures) and result in lower yields due to competing side reactions. For instance, peracetic acid necessitates temperatures above 30°C, increasing the risk of epoxy ring-opening to form diols.

Solvent Systems and Stereochemical Outcomes

The choice of solvent significantly impacts reaction efficiency and stereoselectivity. Polar aprotic solvents like DCM favor epoxidation by stabilizing the transition state, while protic solvents (e.g., methanol) promote ring-opening via nucleophilic attack.

Dichloromethane: Optimizing Reactivity

DCM’s low polarity and inertness make it ideal for maintaining the integrity of the epoxy group. Studies indicate that reactions in DCM achieve 15–20% higher yields compared to ethyl acetate or toluene.

Solvent-Free Approaches

Emerging protocols explore solvent-free epoxidation using ball milling or microwave irradiation. While these methods reduce environmental impact, they currently suffer from inconsistent yields (50–60%) and require further optimization.

Temperature and Kinetic Control

Epoxidation is highly temperature-sensitive. At subzero temperatures (–10°C to 0°C), the reaction proceeds sluggishly but with minimal side products. Conversely, room-temperature conditions accelerate the process but risk diol formation via hydrolysis. Kinetic studies suggest an optimal window of 10–15°C for balancing speed and selectivity.

Industrial-Scale Production and Challenges

Scaling the synthesis of this compound presents unique challenges. Batch reactors using mCPBA in DCM remain the standard, but continuous-flow systems are being investigated to enhance safety and throughput. Key industrial considerations include:

  • Cost of mCPBA : High peracid consumption drives up production costs.

  • Waste Management : Quenching excess mCPBA generates chlorobenzoic acid, requiring neutralization and disposal.

  • Purity Requirements : Pharmaceutical-grade applications demand >95% purity, necessitating advanced purification techniques like crystallization or preparative HPLC .

Scientific Research Applications

Synthesis and Chiral Resolution

One of the primary applications of 2,3-epoxy-1,2,3,4-tetrahydroanthracene is in the synthesis of chiral compounds. A notable study presents a chromatographic method that effectively separates diastereomers of related compounds, facilitating the synthesis of high optical yield derivatives of epoxides and arene oxides . This methodology is crucial in producing pharmaceuticals where chirality plays a vital role in biological activity.

Table 1: Chiral Resolution Applications

CompoundMethod UsedYield (%)Reference
Diastereomers of trans-2-bromo-1-menthoxyacetoxy-1,2,3,4-tetrahydronaphthaleneChromatographyHigh

Environmental Remediation

The compound has been studied for its effectiveness in environmental remediation processes. In particular, hydrous pyrolysis techniques utilizing anthracene as a model compound have shown promising results in treating industrial wastewater containing polycyclic aromatic hydrocarbons (PAHs). The study indicated that under specific conditions (e.g., in the presence of catalysts like Nafion-SiO₂), anthracene could be oxidized to more degradable products . The transformation of 1,2,3,4-tetrahydroanthracene into useful derivatives like anthraquinone highlights its potential in waste management and pollution control.

Table 2: Environmental Remediation Outcomes

Reaction ConditionsMajor ProductsTime (hours)Reference
Hydrous pyrolysis with Nafion-SiO₂ at 300°C9,10-Anthraquinone6
Pyrolysis with H₂O₂ at 380°C9,10-Dihydroanthracene; 1,2,3,4-Tetrahydroanthracene96

Industrial Applications

The industrial relevance of this compound primarily lies in its derivatives. For instance, anthraquinone produced from the oxidation of tetrahydroanthracenes is utilized as a dye and catalyst in various chemical processes . Moreover, the regeneration processes involving aluminum oxide in the anthraquinone production process underline its significance in hydrogen peroxide production .

Case Studies and Research Insights

Several studies have documented the applications and efficacy of this compound:

  • Case Study on Chiral Epoxides : A method was developed that not only synthesized chiral epoxides but also demonstrated high yields through innovative chromatographic techniques .
  • Hydrous Pyrolysis Research : Research illustrated that using anthracene as a model compound for hydrous pyrolysis could lead to effective degradation pathways for PAHs present in industrial wastewater .

Mechanism of Action

The mechanism of action of 2,3-Epoxy-1,2,3,4-tetrahydroanthracene involves its interaction with various molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties.

Comparison with Similar Compounds

Structural Isomers: Positional and Parent Framework Variants

Phenanthrene-Based Epoxides

  • 1,2-Epoxy-1,2,3,4-tetrahydro-phenanthrene (CAS 56179-80-7): Shares the same molecular formula (C₁₄H₁₂O) but differs in the parent framework (phenanthrene vs. anthracene) and epoxide position (1,2 vs. 2,3). The phenanthrene derivative has a melting point of 90–91°C and a density estimate of 1.0304 g/cm³ .
  • 3,4-Epoxy-1,2,3,4-tetrahydro-phenanthrene: Another positional isomer with the epoxide at the 3,4-positions. Its molecular weight (196.24 g/mol) matches the anthracene analog, but the altered ring geometry impacts steric interactions and reactivity .

Key Differences :

  • Reactivity : Anthracene’s linear structure allows for more predictable regioselectivity in epoxide ring-opening reactions compared to phenanthrene’s angular framework.
  • Thermal Stability : Phenanthrene derivatives generally exhibit higher thermal stability due to reduced ring strain .

Functional Group Analogs

2.2.1. Tetrahydroanthraquinones

  • 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione (CAS 15547-17-8): Replaces the epoxide with two ketone groups. This compound has a molecular weight of 240.30 g/mol and is used in catalytic applications due to its redox-active quinone moiety .

Comparison :

  • Hydrogen Bonding: The anthraquinone forms hydrogen bonds via carbonyl groups, unlike the epoxide, which participates in nucleophilic ring-opening reactions.
  • Synthetic Utility: Anthraquinones are precursors for dyes and pharmaceuticals, whereas epoxides serve as intermediates for further functionalization .

Brominated and Methoxylated Derivatives

  • 2,3,9,10-Tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracene (Compounds 7 and 8): Synthesized via silver-assisted solvolysis, these derivatives feature bromine and methoxy substituents. They exhibit higher crystallinity and easier separation compared to non-methoxylated analogs .

Key Differences :

  • Electronic Effects : Bromine atoms increase electrophilicity, while methoxy groups donate electron density, altering reaction pathways.
  • Catalytic Behavior : Brominated derivatives are precursors for cross-coupling reactions, whereas epoxides undergo ring-opening polymerization or hydrolysis .

Hydrogenated Anthracene Derivatives

1,2,3,4-Tetrahydroanthracene (HA)

  • Produced via catalytic hydrogenation, HA lacks the epoxide group and is a saturated analog. Under Ni-Mo catalysts, HA yields increase to 11.8% at 400°C, whereas epoxidized analogs are less stable under similar conditions .

9,10-Dihydroanthracene (DHA)

  • A partially hydrogenated isomer with a dihydro structure. DHA is favored by CoMo-T2 catalysts, highlighting the selectivity imparted by the epoxide group in the target compound .

Reactivity Profiles

  • Epoxide Ring-Opening: The 2,3-epoxide undergoes nucleophilic attack (e.g., by amines or alcohols) to yield diols or ethers, a pathway absent in non-epoxidized analogs .
  • Acid-Catalyzed Rearrangements : Unlike tetrahydroanthracene intermediates (which rearrange via spirocyclic intermediates), the epoxide’s strain may lead to alternative pathways, such as epoxide-to-ketone transformations .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2,3-Epoxy-1,2,3,4-tetrahydroanthracene 176236-88-7 C₁₄H₁₂O 196.24 Not reported Epoxide
1,2-Epoxy-1,2,3,4-tetrahydro-phenanthrene 56179-80-7 C₁₄H₁₂O 196.24 90–91 Epoxide
6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione 15547-17-8 C₁₆H₁₆O₂ 240.30 Not reported Quinone

Table 2: Catalytic Behavior in Hydrogenation Reactions

Catalyst Product (Yield at 400°C) Key Selectivity
Ni-Mo HA (11.8%), OHA (11.3%) Favors full hydrogenation
CoMo-T2 DHA (↑), Anthracene (↑) Selective for 9,10-positions
ATTM HA and DHA (equal) Non-selective

Biological Activity

Introduction

2,3-Epoxy-1,2,3,4-tetrahydroanthracene (CAS No. 176236-88-7) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes an epoxy group that contributes to its reactivity and interaction with biological molecules. The compound's molecular formula is C14H14OC_{14}H_{14}O, and it features a fused polycyclic aromatic hydrocarbon framework typical of anthracene derivatives.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight210.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number176236-88-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The epoxy group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may interact with specific receptors involved in neurotransmission and other signaling pathways.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Case Studies and Research Findings

Research has indicated several areas where this compound displays biological activity:

  • Neuroprotective Effects : A study investigated the neuroprotective potential of tetrahydroanthracene derivatives against oxidative stress in neuronal cells. The results showed that these compounds could reduce cell death induced by oxidative agents through modulation of reactive oxygen species (ROS) levels .
  • Antimicrobial Activity : Another research effort focused on evaluating the antimicrobial properties of various anthracene derivatives. It was found that some derivatives exhibited significant activity against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .
  • Cytotoxicity Studies : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound could induce apoptosis in certain tumor cells. The study highlighted its potential as a lead compound for developing anticancer agents .

Table 2: Summary of Biological Activities

Biological ActivityObservationsReferences
NeuroprotectionReduced oxidative stress-induced cell death
AntimicrobialSignificant activity against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Preliminary studies suggest that while it exhibits biological activity beneficial for therapeutic applications, there may be concerns regarding its toxicity at higher concentrations. Long-term exposure studies are necessary to establish a comprehensive safety profile.

Q & A

Q. Which catalytic systems maximize efficiency in the hydrogenation of anthracene to 1,2,3,4-tetrahydroanthracene without over-reduction?

  • Methodological Answer : Bimetallic catalysts (e.g., NiMo/Al2_2O3_3) enhance selectivity by balancing hydrogen adsorption and desorption kinetics. Kinetic studies under varying H2_2 pressures (1–10 bar) and temperatures (150–250°C) identify optimal conditions (e.g., 200°C, 5 bar H2_2) to favor tetrahydro over decahydro products. Poisoning experiments with sulfur compounds elucidate active site requirements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Epoxy-1,2,3,4-tetrahydroanthracene
Reactant of Route 2
2,3-Epoxy-1,2,3,4-tetrahydroanthracene

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